molecular formula C33H66O9 B8025016 C18-PEG7-Acid

C18-PEG7-Acid

Cat. No.: B8025016
M. Wt: 606.9 g/mol
InChI Key: UDVUYIQAYAGAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C18-PEG7-Acid is a polyethylene glycol (PEG)-based compound featuring an 18-carbon alkyl chain (C18), a 7-unit PEG spacer, and a terminal carboxylic acid group. This amphiphilic structure enables diverse applications in drug delivery, bioconjugation, and nanotechnology, where its hydrophobic C18 chain facilitates lipid membrane interactions, while the hydrophilic PEG segment enhances solubility and reduces immunogenicity . The carboxylic acid group allows covalent conjugation to amine-containing molecules (e.g., proteins, peptides) via carbodiimide chemistry. This compound is typically stored at –20°C to maintain stability and is soluble in polar organic solvents such as DCM, DMF, and DMSO .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-33(34)35/h2-32H2,1H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVUYIQAYAGAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

C18-PEG7-Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the PEG chain can yield PEG-aldehydes or PEG-carboxylic acids, while reduction of the fatty acid can produce fatty alcohols .

Comparison with Similar Compounds

Structural and Molecular Characteristics

C18-PEG7-Acid belongs to a family of PEGylated surfactants and linkers. Key structural analogs and their differences are summarized below:

Compound Alkyl Chain PEG Units Functional Group Molecular Weight (Da) CAS Number
This compound C18 7 –COOH ~880–920* Not publicly listed
C18-PEG6-Acid C18 6 –COOH ~770–810 1415408-69-3†
C18-PEG7-NHS C18 7 NHS ester ~970–1010 Not publicly listed
C16-PEG7-Acid C16 7 –COOH ~850–890 Not available

*Estimated based on PEG unit mass (~44 Da/unit). †CAS number for Amino-PEG12-acid provided as reference; exact CAS for C18-PEG6-Acid may differ.

Key Observations :

  • PEG Length : Increasing PEG units (e.g., PEG6 vs. PEG7) enhance hydrophilicity and steric shielding but reduce critical micelle concentration (CMC). For instance, this compound forms micelles at lower concentrations than C18-PEG6-Acid due to higher hydrophilic-lipophilic balance (HLB) .
  • Functional Group : NHS esters (e.g., C18-PEG7-NHS) enable faster conjugation under mild conditions compared to carboxylic acids, which require activation .
  • Alkyl Chain : Shorter chains (e.g., C16-PEG7-Acid) decrease membrane anchoring efficiency but improve aqueous solubility .
Physicochemical Properties
Property This compound C18-PEG6-Acid C18-PEG7-NHS
Solubility in Water Low (micelle-forming) Very low Insoluble
Solubility in DMSO >50 mg/mL >50 mg/mL >50 mg/mL
CMC (µM) ~10–15* ~20–25 N/A (non-ionic)
Stability (4°C) ≥6 months ≥6 months ≤1 week (hydrolysis)

*Estimated from analogous PEG-lipid studies .

Key Findings :

  • This compound’s longer PEG chain improves colloidal stability in aqueous buffers compared to C18-PEG6-Acid.
  • The NHS ester in C18-PEG7-NHS is highly reactive but prone to hydrolysis, necessitating fresh preparation for conjugation .

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